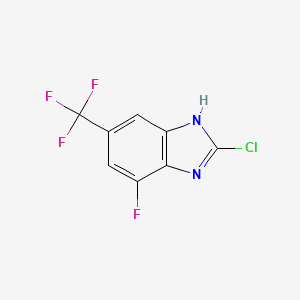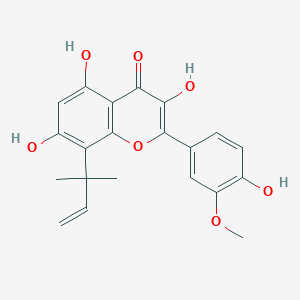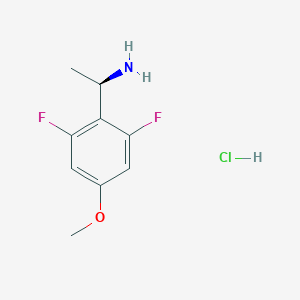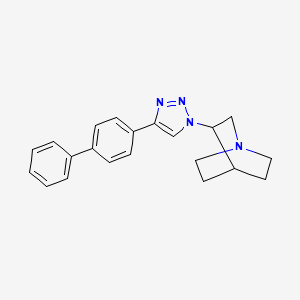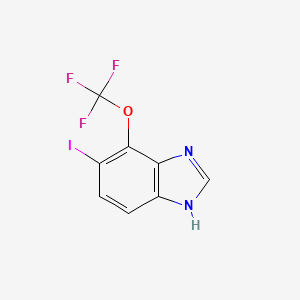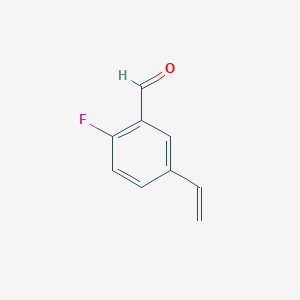
5-Ethenyl-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2-fluorobenzaldehyde: is an organic compound with the molecular formula C9H7FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethenyl group at the 5th position and a fluorine atom at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a fluorobenzaldehyde derivative undergoes a reaction with an ethenylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often utilize continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethenyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-Ethenyl-2-fluorobenzaldehyde serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of various pharmaceuticals, agrochemicals, and materials .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other high-performance materials .
Mécanisme D'action
The mechanism of action of 5-Ethenyl-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules .
Comparaison Avec Des Composés Similaires
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: Compared to its isomers, 5-Ethenyl-2-fluorobenzaldehyde has a unique substitution pattern that imparts distinct chemical properties and reactivity. The presence of the ethenyl group at the 5th position and the fluorine atom at the 2nd position influences its electronic distribution and steric effects, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
205939-54-4 |
|---|---|
Formule moléculaire |
C9H7FO |
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
5-ethenyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-4-9(10)8(5-7)6-11/h2-6H,1H2 |
Clé InChI |
CJTKVRAPUNJQJO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=C(C=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


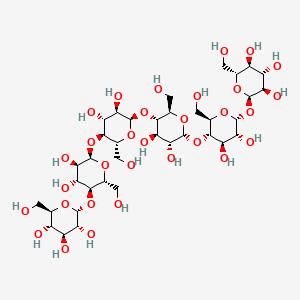
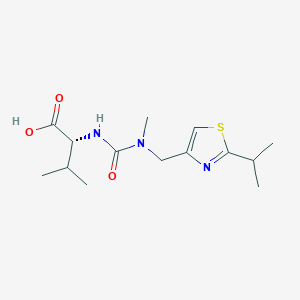
![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)
![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)
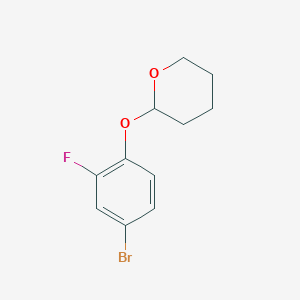
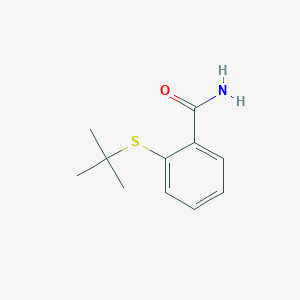
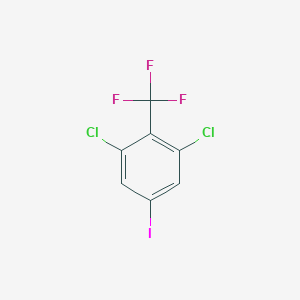
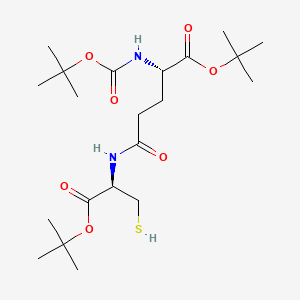
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
